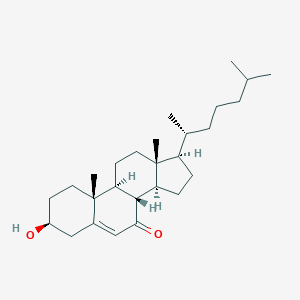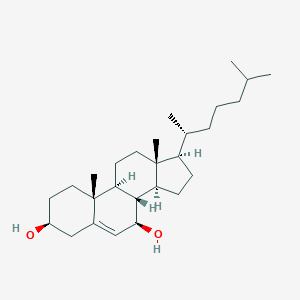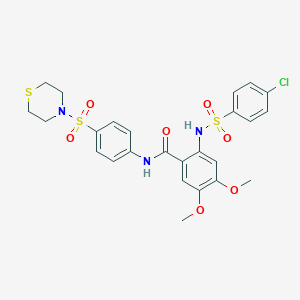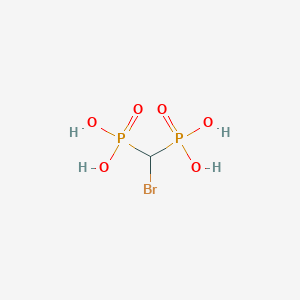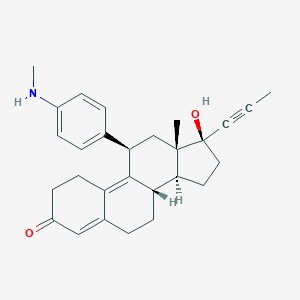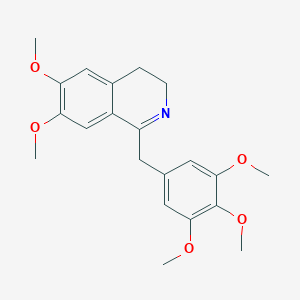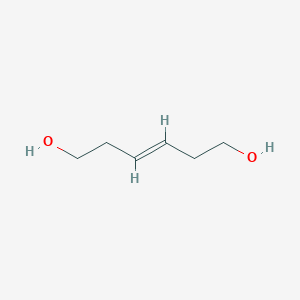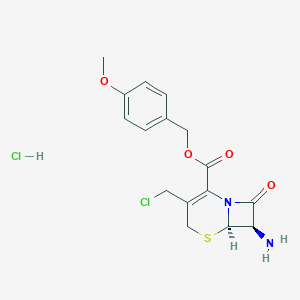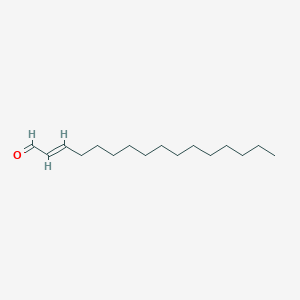
1,4-Dichloroisoquinoline-7-sulfonyl chloride
Vue d'ensemble
Description
1,4-Dichloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₄Cl₃NO₂S. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two chlorine atoms, an isoquinoline ring, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline derivatives followed by sulfonylation. The reaction typically requires:
Chlorinating agents: such as thionyl chloride or phosphorus pentachloride.
Sulfonylating agents: such as chlorosulfonic acid or sulfuryl chloride.
Reaction conditions: The reactions are usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination and sulfonylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Reduction reactions: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone.
Oxidation reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines, alcohols, or thiols, often in the presence of a base such as triethylamine.
Reduction reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution reactions: Yield substituted isoquinoline derivatives.
Reduction reactions: Produce sulfonamides or sulfones.
Oxidation reactions: Result in sulfonic acids or other oxidized products.
Applications De Recherche Scientifique
1,4-Dichloroisoquinoline-7-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichloroisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
Isoquinoline-7-sulfonyl chloride: Lacks the chlorine atoms, affecting its reactivity and applications.
1,4-Dichloroisoquinoline-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
Uniqueness
1,4-Dichloroisoquinoline-7-sulfonyl chloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group at specific positions on the isoquinoline ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical synthesis processes.
Propriétés
IUPAC Name |
1,4-dichloroisoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOICZCRRXFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586543 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-80-5 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
